![molecular formula C15H15N3S B12014816 4-Methylbenzaldehyde N-phenylthiosemicarbazone CAS No. 74959-63-0](/img/structure/B12014816.png)
4-Methylbenzaldehyde N-phenylthiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzaldehyde N-phenylthiosemicarbazone, with the chemical formula C15H15N3S, is a compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are versatile molecules known for their diverse biological activities. This particular compound features a benzaldehyde group attached to a phenylthiosemicarbazone moiety.
Vorbereitungsmethoden
The synthetic routes for 4-Methylbenzaldehyde N-phenylthiosemicarbazone involve condensation reactions between 4-methylbenzaldehyde and phenylthiosemicarbazide. The reaction typically occurs under reflux conditions in a suitable solvent (such as ethanol or methanol). The resulting product can be isolated and purified through recrystallization.
Industrial production methods may vary, but the laboratory synthesis serves as a foundation for scaled-up processes.
Analyse Chemischer Reaktionen
4-Methylbenzaldehyde N-phenylthiosemicarbazone can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding oximes or other derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The phenylthiosemicarbazone moiety can undergo substitution reactions with electrophiles. Common reagents include hydrazine hydrate, sodium borohydride, and various metal salts.
Major products formed from these reactions include the reduced aldehyde, substituted derivatives, and potentially cyclized compounds.
Wissenschaftliche Forschungsanwendungen
This compound has found applications in several fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers explore its potential as an antimicrobial agent due to its thiosemicarbazone scaffold.
Medicine: Investigations focus on its antitumor and antiviral properties.
Industry: It may be used in the development of novel materials or as a ligand in coordination chemistry.
Wirkmechanismus
The exact mechanism by which 4-Methylbenzaldehyde N-phenylthiosemicarbazone exerts its effects remains an active area of research. it likely involves interactions with cellular targets, such as enzymes or receptors. Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While 4-Methylbenzaldehyde N-phenylthiosemicarbazone is unique in its structure, similar compounds include other thiosemicarbazones like 4-ethylbenzaldehyde N-phenylthiosemicarbazone and 4-hydroxybenzaldehyde N-phenylthiosemicarbazone . These compounds share the thiosemicarbazone motif and exhibit varying biological activities.
Eigenschaften
CAS-Nummer |
74959-63-0 |
---|---|
Molekularformel |
C15H15N3S |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
1-[(E)-(4-methylphenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C15H15N3S/c1-12-7-9-13(10-8-12)11-16-18-15(19)17-14-5-3-2-4-6-14/h2-11H,1H3,(H2,17,18,19)/b16-11+ |
InChI-Schlüssel |
FTNXSZQYNDQSOQ-LFIBNONCSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=N/NC(=S)NC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.